Dimenthyl glutarate

Description

Significance of Dimethyl Glutarate as a Chemical Synthon in Modern Chemical Science

In modern chemical science, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. Dimethyl glutarate is a prominent example of a C5 synthon, a five-carbon building block that is instrumental in organic synthesis. Its significance stems from the two reactive methyl ester groups that can undergo various chemical transformations.

It is a crucial intermediate in the production of polymers, particularly polyesters and polyamides. solubilityofthings.commarketsandmarkets.com As a monomer or co-monomer, it provides a flexible five-carbon chain that can be incorporated into polymer backbones, allowing for the tailoring of material properties such as flexibility and durability. ontosight.aiatamanchemicals.com

Furthermore, dimethyl glutarate is an important precursor in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. gneebio.comsilverfernchemical.commarketsandmarkets.com Its structure serves as a scaffold for building more complex molecules. For instance, research has demonstrated the selective reduction of related compounds like dimethyl 3-oxoglutarate to produce 1,3,5-oxygenated synthons such as dimethyl 3-hydroxyglutarate, which are valuable intermediates for complex molecule preparation. researchgate.net The ability to participate in reactions like hydrogenation in the presence of anilines provides a novel route to N-aromatic heterocycles, which are significant structural motifs in many biologically active compounds. rsc.org

Table 2: Key Applications of Dimethyl Glutarate as a Chemical Synthon

| Application Area | Description | Source(s) |

|---|---|---|

| Polymer Synthesis | Acts as a monomer or comonomer for producing polyesters and polyamides, imparting specific properties to the final material. | solubilityofthings.commarketsandmarkets.comontosight.ai |

| Pharmaceutical Intermediates | Serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) and other complex drug molecules. | ontosight.aisilverfernchemical.commarketsandmarkets.com |

| Heterocycle Synthesis | Used as a starting material in reductive amination and cyclization reactions to form various nitrogen-containing heterocyclic compounds. | gneebio.comrsc.org |

| Plasticizers | Acts as a raw material for producing glutarate-based plasticizers, which are considered safer alternatives to some traditional phthalates. | gneebio.commarketsandmarkets.comatamanchemicals.com |

| Agrochemicals | Employed as an intermediate in the manufacturing of various agricultural chemicals. | silverfernchemical.comxinsuvn.com |

Historical Context of Advanced Research on Dimethyl Glutarate and its Derivatives

The foundation for the commercial use and advanced research of dimethyl glutarate was laid in the mid-20th century. Initial industrial research into the production of dicarboxylic acids, including glutaric acid, from fats and oils began in the late 1940s. acs.org However, it was not until around 1970 that dimethyl glutarate became commercially available, following process research and development that established strong methods for purification and recovery. acs.org

Early applications primarily capitalized on its properties as a high-performance solvent, often as part of a mixture of dibasic esters (DBE) that also includes dimethyl succinate (B1194679) and dimethyl adipate (B1204190). atamanchemicals.comgoogle.com These DBE mixtures were recognized for being effective, low-toxicity, and biodegradable solvents, which drove their adoption in coatings, inks, and industrial cleaning agents. gneebio.comdataintelo.com

As synthetic methodologies advanced, the focus of research shifted from its solvent properties to its potential as a chemical intermediate. The latter part of the 20th century and the early 21st century saw a rise in studies exploring its utility in polymer chemistry and as a precursor for specialty chemicals. Market analysis from the late 2010s indicates a steady growth in the dimethyl glutarate market, reflecting its expanding role beyond a simple solvent to a key component in various manufacturing and synthetic processes. ghanasoccernet.com

Current Research Landscape and Emerging Directions for Dimethyl Glutarate Chemistry

The current research landscape for dimethyl glutarate is heavily influenced by the global push for sustainable and green chemistry. Its biodegradability and low toxicity make it an attractive alternative to more hazardous solvents and chemical intermediates. marketsandmarkets.comdataintelo.com

A significant area of ongoing research is in the development of novel biodegradable polymers. marketsandmarkets.com Scientists are exploring how incorporating dimethyl glutarate into polymer chains can create sustainable materials for applications in packaging and biomedical devices. marketsandmarkets.com This aligns with the broader trend of moving away from petroleum-based plastics towards more environmentally benign alternatives.

Another active research front is the synthesis of novel derivatives and complex molecules. For example, recent studies have explored the electrochemical fluorination of dimethyl glutarate to create new fluorinated compounds, which can have unique properties for specialized applications. researchgate.net Furthermore, its use in catalytic systems for creating heterocyclic compounds remains a promising field for the synthesis of new pharmaceuticals and agrochemicals. rsc.org Research into the hydrogenation of diesters like DMG in the presence of amines to create cyclic amines is an example of innovative routes to valuable chemical structures. rsc.org

Emerging directions point towards its potential use in new high-tech fields. Hypothetical growth areas include its application in the development of materials for energy storage or in advanced biomedical engineering, where its derivatives could be used to create biocompatible materials. marketsandmarkets.com The continuous innovation in synthesis processes and the identification of new applications for its derivatives are expected to drive the future growth and importance of dimethyl glutarate in advanced chemical research. marketsandmarkets.com

Structure

2D Structure

Properties

IUPAC Name |

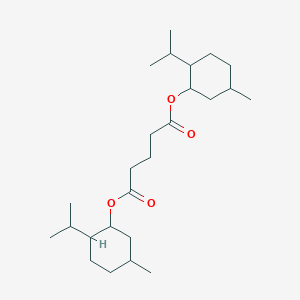

bis(5-methyl-2-propan-2-ylcyclohexyl) pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFWZYOGAYVLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019988 | |

| Record name | Dimenthyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber amorphous or crystalline solid/Fresh minty aroma | |

| Record name | Dimenthyl glutarate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to Insoluble, Very slightly soluble (in ethanol) | |

| Record name | Dimenthyl glutarate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

406179-71-3 | |

| Record name | Dimenthyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Dimethyl Glutarate

Hydrolysis and Reversible Esterification Kinetics of Dimethyl Glutarate

The hydrolysis of dimethyl glutarate and the reverse reaction, the esterification of glutaric acid with methanol (B129727), are equilibrium-driven processes significantly influenced by catalysts and reaction conditions. chemistrysteps.comucoz.com

The acid-catalyzed hydrolysis of dimethyl glutarate involves the cleavage of the ester bond to yield glutaric acid and methanol. This reaction is the reverse of Fischer esterification and follows a similar mechanistic pathway. chemistrysteps.com The process is typically catalyzed by strong mineral acids or solid acid catalysts, such as cation-exchange resins. google.comresearchgate.net

The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgpearson.com Following a series of proton transfers, a molecule of methanol is eliminated as a leaving group, and subsequent deprotonation of the resulting species regenerates the acid catalyst and forms glutaric acid. chemguide.co.uk

Optimal Conditions for Dimethyl Glutarate Hydrolysis

| Parameter | Optimal Value | Resulting Glutaric Acid Yield | Reference |

|---|---|---|---|

| Oil Bath Temperature | 130°C | 88.84% | researchgate.net |

| Molar Ratio (Water:DMG) | 12:1 | ||

| Reaction Time | 2 hours | ||

| Catalyst Concentration (001x7 styrene (B11656) cation exchange resin) | 170 g/L |

The esterification of glutaric acid with methanol to produce dimethyl glutarate is a reversible reaction catalyzed by acid. researchgate.netacs.org The kinetics of this reaction have been investigated using heterogeneous catalysts like the acidic cation-exchange resin Amberlyst 35. researchgate.net

Kinetic studies reveal that the reaction rate increases with higher temperatures. researchgate.net However, the equilibrium conversion of glutaric acid is not significantly affected by temperature, suggesting a minor heat effect for the reaction system. The equilibrium conversion does show a slight increase when the molar ratio of methanol to glutaric acid is increased. researchgate.net The use of heterogeneous catalysts like Amberlyst 35 is advantageous as it simplifies catalyst separation from the product mixture. Kinetic data from these studies have been successfully correlated with quasi-homogeneous models. researchgate.netacs.org

The process can be described by two consecutive reversible reactions, with monomethyl glutarate as the intermediate. Both stages are catalyzed by the acidic resin. scispace.com Vapor-liquid equilibrium (VLE) data for binary systems containing dimethyl glutarate, methanol, and water are crucial for designing separation processes like reactive distillation to achieve high product purity. scispace.comresearchgate.net

Kinetic Parameters for Glutaric Acid Esterification with Methanol

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst | Amberlyst 35 | Effective heterogeneous catalyst | researchgate.net |

| Temperature | 313.2 K to 333.2 K | Reaction rate increases with temperature | researchgate.net |

| 313.2 K to 333.2 K | Equilibrium conversion is nearly identical | ||

| Molar Ratio (Methanol:Glutaric Acid) | 15:1 | Slight increase in equilibrium conversion with higher ratio | researchgate.net |

| 20:1 |

Investigation of Acid-Catalyzed Hydrolysis Pathways for Dimethyl Glutarate

Reductive and Oxidative Transformations Involving Dimethyl Glutarate

Dimethyl glutarate can undergo both reduction and oxidation reactions, transforming the ester functionalities into other chemical groups.

While there is no direct "reductive deamination to dimethyl glutarate" reaction, a multi-step pathway can be inferred from established biochemical and chemical transformations. This pathway typically starts with a precursor amino acid, such as glutamic acid.

The first step involves the conversion of glutamic acid to α-ketoglutaric acid. This can occur via transamination, where the amino group of glutamic acid is transferred to an α-keto acid. wikipedia.org Alternatively, oxidative deamination, catalyzed by glutamate (B1630785) dehydrogenase, converts glutamate to α-ketoglutarate, producing ammonia (B1221849) in the process. wikipedia.org This step is a key part of nitrogen metabolism in organisms. biologydiscussion.comjagiroadcollegelive.co.in The α-ketoglutaric acid, a keto acid, can then be chemically reduced to glutaric acid, although this specific reduction is less commonly detailed than its formation. Following the formation of glutaric acid, it can be esterified with methanol in the presence of an acid catalyst (like sulfuric acid) to yield dimethyl glutarate. chemicalbook.com This final esterification step proceeds with high yield. chemicalbook.com

Deamination: Glutamic Acid → α-Ketoglutaric Acid + NH₃ wikipedia.org

Reduction: α-Ketoglutaric Acid → Glutaric Acid

Esterification: Glutaric Acid + 2 CH₃OH → Dimethyl Glutarate + 2 H₂O chemicalbook.com

Glutarate esters, like other organic compounds in wastewater, can be degraded using Advanced Oxidation Processes (AOPs). oapen.orgnih.gov AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic contaminants. kirj.eemembranechemicals.com These processes include methods like ozonation (O₃), UV/H₂O₂ systems, and Fenton reactions. nih.govmembranechemicals.com The hydroxyl radicals attack the organic ester, leading to its decomposition into smaller, less harmful molecules, and ultimately to mineralization into CO₂, water, and inorganic salts. membranechemicals.com The effectiveness of AOPs on esters has been demonstrated for various compounds, including phthalate (B1215562) esters, with degradation efficiencies reaching up to 100% under optimized conditions. nih.gov

Regarding reduction, the catalytic hydrogenation of dialkyl esters like dimethyl glutarate is an important industrial process. For instance, the hydrogenation of related diesters such as dimethyl adipate (B1204190) and dimethyl succinate (B1194679) over copper-based catalysts is used to produce valuable chemicals like 1,6-hexanediol, γ-butyrolactone (GBL), and 1,4-butanediol (B3395766) (BDO). rsc.orgacs.org The hydrogenation of dimethyl succinate to GBL, for example, is performed in the gas phase over a copper catalyst at temperatures above 210°C. rsc.org It is expected that dimethyl glutarate would undergo similar catalytic hydrogenation to yield 1,5-pentanediol. The reaction conditions, catalyst composition, and operating parameters like temperature and pressure are critical in determining the product selectivity and conversion rate. rsc.orgacs.org

Mechanistic Studies of Reductive Deamination of Glutaric Acid Precursors to Dimethyl Glutarate

Nucleophilic Acyl Substitution and Other Derivatization Reactions of Dimethyl Glutarate

The carbonyl carbon of the ester groups in dimethyl glutarate is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org This is a fundamental reaction pathway for converting esters into other carboxylic acid derivatives. libretexts.org

Examples of nucleophilic acyl substitution with dimethyl glutarate include:

Ammonolysis: Reaction with ammonia (NH₃) or amines to form the corresponding amides (glutaramide or N-substituted glutaramides).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester. For instance, reacting dimethyl glutarate with ethanol (B145695) would lead to the formation of diethyl glutarate. pressbooks.pub

Dimethyl glutarate can also be used in derivatization reactions for analytical purposes. Carboxylic acids and their esters are often converted into more volatile or detectable derivatives for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC-MS). nih.govcnif.cn For instance, the carboxylate groups resulting from the hydrolysis of dimethyl glutarate can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve their detection and separation in LC-MS analysis. nih.govdiva-portal.org

Amidation and Related Amine-Mediated Reactions with Glutarate Esters

The reaction of glutarate esters, such as dimethyl glutarate, with amines is a fundamental transformation for the synthesis of amides, polyamides, and other nitrogen-containing derivatives. These reactions, broadly classified as amidation or aminolysis, involve the nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group.

The direct amidation of dimethyl glutarate with various amines is a key process in polymer chemistry. For instance, the reaction with diamines like N1-(2-aminoethyl)-1,2-ethanediamine results in the formation of polyaminoamides. ontosight.aigoogle.com This condensation polymerization proceeds through the formation of amide bonds, releasing methanol as a byproduct. ontosight.ai The properties of the resulting polymer can be controlled by adjusting the reaction conditions and the ratio of the reactants. ontosight.ai Similarly, reacting a mixture of dimethyl glutarate and dimethyl adipate with diethylene triamine produces polyaminoamide resins, which are precursors for wet-strength resins used in the paper industry. google.com The initial reaction is typically a thermal condensation to drive off the methanol byproduct. google.com

Enzymatic methods have been developed for the selective amidation of glutarate esters. Lipase (B570770) B from Candida antarctica (CalB) has proven to be a highly effective catalyst for the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. acs.org This enzymatic approach allows for the synthesis of enantiopure monoamides in high yields. acs.org The selectivity of enzymatic ammonolysis is also crucial in the context of bio-derived esters. Studies on the ammonolysis of dimethyl succinate, a related dicarboxylic acid ester, show a reaction network that includes the formation of a monoamide (methyl succinamate), a diamide (B1670390) (succinamide), and a cyclic product (succinimide). nih.gov The reaction conditions, particularly temperature and solvent pH, significantly influence the selectivity towards the desired amide product. nih.gov For example, in the ammonolysis of dimethyl fumarate (B1241708), lowering the reaction temperature from 60°C to 10°C increased the selectivity for the unsaturated amide from 24.1% to 81.1%. nih.gov

The synthesis of optically active 3-substituted glutaric acid monoamides is of significant interest as they are valuable intermediates for pharmaceuticals like (R)-baclofen. kyoto-u.ac.jp One approach involves the amidation of an optically active 3-substituted glutaric acid monoester. kyoto-u.ac.jp An alternative route starts with the corresponding glutaric acid, which is first converted to its dimethyl ester. For example, 3-(4-chlorophenyl)glutaric acid can be esterified using methanol and thionyl chloride to yield 3-(4-chlorophenyl) glutaric acid dimethyl ester, which is then reacted with an ammonia/methanol solution to produce the amide. kyoto-u.ac.jp

Hydrazine hydrate, a diamine, also reacts with dimethyl glutarate. This reaction, carried out at low temperatures in an alcoholic solution, yields glutaric acid dihydrazide. jocpr.com This dihydrazide serves as a precursor for the synthesis of more complex heterocyclic compounds like bis-1,3,4-oxadiazoles. jocpr.com

Table 1: Examples of Amine-Mediated Reactions with Dimethyl Glutarate and Related Esters

| Reactant 1 (Ester) | Reactant 2 (Amine) | Key Reagents/Catalyst | Product | Research Focus | Reference(s) |

|---|---|---|---|---|---|

| Dimethyl glutarate | N1-(2-aminoethyl)-1,2-ethanediamine | Heat (Condensation) | Pentanedioic acid, 1,5-dimethyl ester, polymer with N1-(2-aminoethyl)-1,2-ethanediamine | Polymer synthesis for biomedical applications | ontosight.ai |

| Dimethyl glutarate / Dimethyl adipate mixture | Diethylene triamine | Heat (Condensation) | Polyaminoamide resin | Synthesis of wet-strength resins for paper | google.com |

| Dimethyl 3-(benzylamino)glutarate | Ammonia | Lipase B from Candida antarctica | Enantiopure monoamides | Enzymatic desymmetrization for chiral synthesis | acs.org |

| 3-(4-Chlorophenyl) glutaric acid dimethyl ester | Ammonia | Methanol (solvent) | 3-(4-Chlorophenyl) glutaric acid amide | Intermediate for pharmaceutical synthesis | kyoto-u.ac.jp |

| Dimethyl glutarate | Hydrazine hydrate | Ethanol (solvent) | Glutaric acid dihydrazide | Precursor for heterocyclic compounds | jocpr.com |

| Dimethyl succinate | Ammonia | Water or Methanol (solvent) | Methyl succinamate, Succinamide, Succinimide (B58015) | Reaction network analysis of bio-derived esters | nih.gov |

Synthesis and Characterization of Complex Glutarate Derivatives for Specific Research Objectives

Dimethyl glutarate serves as a versatile starting material for the synthesis of complex derivatives tailored for specific research applications, ranging from pharmaceutical intermediates to selectively modified synthons for organic chemistry.

A key area of research is the selective reduction of related glutarate derivatives to create valuable 1,3,5-oxygenated synthons. For example, dimethyl 3-oxoglutarate can be selectively reduced to dimethyl 3-hydroxyglutarate using sodium borohydride (B1222165) in methanol, with reported yields as high as 96%. scielo.br Further selective reduction of the ester groups in dimethyl 3-hydroxyglutarate can be achieved using borane-dimethyl sulfide (B99878) complex (BMS), yielding diol or triol compounds which are important intermediates in the synthesis of complex molecules. scielo.brresearchgate.net The reaction conditions, such as time and the amount of reducing agent, can be tuned to favor the formation of either the diol or triol. scielo.br

The synthesis of pivotal intermediates for pharmaceuticals is another significant application. An improved process was developed for the synthesis of a specific glutarate derivative that is a key intermediate for the drug candoxatril. nih.govacs.org This process utilized a cationic (R,R)-Me-DuPHOS-Rh catalyst for the highly efficient and enantioselective hydrogenation of a unique carboxylate substrate, achieving over 99% enantiomeric excess (ee) and a 95% yield. nih.govacs.org The robustness of this method was demonstrated on a 12 kg scale, and detailed spectroscopic analyses helped to elucidate the reaction mechanism. nih.govacs.org

Furthermore, dimethyl glutarate has been used to synthesize novel fluorinated compounds. Through selective electrochemical fluorination, monofluoro dimethyl glutarate was synthesized for the first time. cecri.res.in This method specifically targets the methylene (B1212753) group for fluorination, not the carbonyl carbon. cecri.res.in The reaction, conducted in a solvent-free system using an ionic liquid, achieved a maximum yield of 71.5% with a conversion efficiency of 95.2%. cecri.res.in The resulting fluorinated product was thoroughly characterized using Fourier-transform infrared spectroscopy (FTIR), gas chromatography/mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) to confirm the structure and purity. cecri.res.inresearchgate.net

Table 2: Synthesis and Characterization of Complex Dimethyl Glutarate Derivatives

| Starting Material | Key Reagents/Catalyst | Product | Research Objective | Characterization Methods | Reference(s) |

|---|---|---|---|---|---|

| Dimethyl 3-oxoglutarate | Sodium borohydride (NaBH₄), Methanol | Dimethyl 3-hydroxyglutarate | Synthesis of 1,3,5-oxygenated synthons | IR, ¹H NMR, ¹³C NMR | scielo.br |

| Dimethyl 3-hydroxyglutarate | Borane-dimethyl sulfide (BH₃·Me₂S) | 1,5-Pentanediol, 3-methoxycarbonylmethyl | Selective reduction to diols and triols | - | scielo.br |

| Carboxylate substrate (glutarate derivative) | (R,R)-Me-DuPHOS-Rh catalyst, H₂ | Chiral glutarate intermediate | Synthesis of a key intermediate for Candoxatril | ¹³C NMR, ³¹P NMR | nih.govacs.org |

| Dimethyl glutarate | Electrochemical fluorination (Et₃N·4HF electrolyte) | Monofluoro dimethyl glutarate | Synthesis of novel fluorinated compounds | FTIR, GC/MS, NMR | cecri.res.inresearchgate.net |

Applications of Dimethyl Glutarate in Advanced Materials and Chemical Processes

Role as a Monomer and Building Block in Polymer Science

Dimethyl glutarate serves as a fundamental building block in the synthesis of various polymers. It is used as an intermediate for polyesters, polyamides, and other specialty polymers, where the glutarate moiety imparts specific properties to the final material. atamanchemicals.comatamanchemicals.comatamanchemicals.com

Dimethyl glutarate is a key intermediate in the production of polyester (B1180765) and polyamide resins. nih.gov In polyester synthesis, DMG can be used in polycondensation reactions with diols, such as ethylene (B1197577) glycol or 1,4-butanediol (B3395766). For example, the synthesis of poly(ethylene glutarate) can be achieved through the transesterification of dimethyl glutarate with ethylene glycol, a process often catalyzed by enzymes like lipase (B570770) in solvent-free systems to enhance sustainability. mdpi.com This method has been used for in-situ coatings on materials like cotton. mdpi.com

Similarly, in the production of polyamides, dimethyl glutarate and its associated dibasic esters are used in the preparation of long-chain water-soluble polyamides. atamankimya.com These polyamides can be further reacted with compounds like epichlorohydrin (B41342) to create wet-strength resins for the paper industry. atamankimya.com The selection of a specific dibasic ester like DMG allows for the tailoring of polymer properties, such as flexibility. atamanchemicals.comatamanchemicals.com

A significant area of advanced materials research involves the incorporation of metal atoms into polymer backbones, creating organometallic polymers with unique properties. The glutarate structure derived from DMG is instrumental in forming these materials.

Researchers have synthesized and studied organometallic tin-polyesters, such as poly(dimethyltin glutarate) (pDMTGlu). scite.aigatech.edu This polymer is synthesized via interfacial polymerization of dimethyltin (B1205294) dichloride and glutaric acid (derived from DMG). gatech.edu These tin-containing polymers are noted for their high dielectric constants and low dielectric loss, making them promising candidates for applications in capacitors and energy storage. scite.aigatech.eduuakron.edu The inclusion of the tin atoms, which are more polarizable than carbon, enhances the dielectric constant of the polymer. gatech.edu

In addition to tin, lanthanide elements like Europium (Eu) and Terbium (Tb) have been used to create coordination polymers with glutarate ligands. frontiersin.org These polymers are synthesized by reacting lanthanide chlorides with glutaric acid under specific pH conditions. frontiersin.org The resulting materials exhibit strong luminescence, with the Europium-based polymer emitting red light and the Terbium-based polymer emitting green light under UV irradiation. frontiersin.org These photoluminescent properties make them suitable for applications in sensing and optical devices. frontiersin.org Another example includes a cobalt(II)-glutarate coordination polymer with a two-dimensional interlocking structure. acs.org

| Organometallic Polymer | Metal Center | Key Monomers | Notable Property | Potential Application |

|---|---|---|---|---|

| Poly(dimethyltin glutarate) (pDMTGlu) | Tin (Sn) | Dimethyltin dichloride, Glutaric Acid | High Dielectric Constant (κ ≈ 6.1) scite.ai | High-density energy storage, Capacitors gatech.eduuakron.edu |

| Europium(III)-Glutarate Coordination Polymer | Europium (Eu) | Europium(III) chloride, Glutaric Acid | Red Luminescence frontiersin.org | Optical sensors, Light-emitting materials frontiersin.org |

| Terbium(III)-Glutarate Coordination Polymer | Terbium (Tb) | Terbium(III) chloride, Glutaric Acid | Green Luminescence frontiersin.org | Optical sensors, Light-emitting materials frontiersin.org |

| Cobalt(II)-Glutarate Coordination Polymer | Cobalt (Co) | Cobalt(II) chloride, Glutaric Acid | Antiferromagnetic interactions acs.org | Magnetic materials acs.org |

With a growing emphasis on sustainability, there is significant interest in producing chemicals from renewable resources. Glutamic acid, which is efficiently produced by fermentation and is available from biomass waste streams, has been identified as a promising renewable platform molecule for producing bio-based dimethyl glutarate. kuleuven.bersc.org

A key process involves the metal-catalyzed reductive deamination of glutamic acid. rsc.org In this approach, glutamic acid is first converted to N,N-dimethylglutamic acid. Subsequently, a selective C–N hydrogenolysis in methanol (B129727), often using a Platinum on Titania (Pt/TiO₂) catalyst, yields dimethyl glutarate and trimethylamine. kuleuven.bersc.org This process achieves high yields of DMG (up to 81%) and recycles the nitrogen into a valuable co-product. rsc.org This bio-based DMG can then be used as a monomer in the synthesis of the various polyesters and polyamides discussed previously, leading to the development of more sustainable, bio-based polymers. kuleuven.be

Synthesis and Properties of Organometallic Polymers Containing Glutarate Moieties

Advanced Solvent Applications in Specific Chemical Synthesis and Processing Contexts

Dimethyl glutarate is recognized as an environmentally friendly high-boiling-point solvent due to its low volatility, biodegradability, and non-toxic nature. gneebio.comcamachem.com It is used as a solvent in coatings, inks, and adhesives to dissolve resins and pigments, improving the flow and film-forming properties of these materials. gneebio.com

A notable advanced application is in the fabrication of polymeric membranes. rsc.org Specifically, dimethyl glutarate has been used as a biodegradable solvent for preparing polyvinylidene fluoride (B91410) (PVDF) membranes through a thermally induced phase separation (TIPS) process. rsc.org The use of DMG as a solvent in this context allows for the formation of membranes with an interconnected, bicontinuous structure. This structure results in desirable properties such as high flux and rejection rates, making the membranes highly effective for applications like membrane distillation, including the treatment of nuclear wastewater. rsc.org Dibasic ester mixtures containing DMG are also employed in precision cleaning and stripping applications, where their slow evaporation rate allows for repeated use and recycling. atamanchemicals.com

Contributions to Catalysis and Novel Reaction Media Design

Dimethyl glutarate is involved in various catalytic processes, both as a reactant and a product, and contributes to the design of novel reaction environments.

A facile route for synthesizing DMG itself involves the reaction of cyclobutanone (B123998) and dimethyl carbonate in the presence of solid base catalysts like magnesium oxide (MgO). researchgate.net In this reaction, the catalyst activates the cyclobutanone, leading to the formation of DMG. researchgate.net

DMG also serves as a substrate in catalyzed reactions to produce other valuable chemicals. For instance, glutaric acid can be prepared through the hydrolysis of dimethyl glutarate using a strongly acidic styrene-based cation-exchange resin as a catalyst, achieving a conversion rate of over 85%. google.com Another key transformation is the liquid phase hydrogenation of dimethyl glutarate to 1,5-pentanediol, a process that utilizes a modified palladium-supported catalyst. google.com Furthermore, DMG can be selectively fluorinated through electrochemical methods to produce monofluoro dimethyl glutarate. researchgate.net

In the field of biocatalysis, dimethyl glutarate has been used as an acyl donor in a chemo-enzymatic process for carbon dioxide capture and transformation. nih.gov Although it showed lower efficiency compared to cyclic anhydrides in this specific application, its use highlights its potential role in enzyme-catalyzed reactions. nih.gov The study also demonstrated a novel method for creating liquid reaction media by preheating substrates like glutaric anhydride (B1165640) with glycidol (B123203) to form a completely solubilized, viscous system, a concept applicable to DMG-based systems for solvent-free reactions. nih.gov

| Catalytic Process | Role of Dimethyl Glutarate | Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| Synthesis from Cyclobutanone | Product | Solid Base (e.g., MgO) | Dimethyl Glutarate | researchgate.net |

| Reductive Deamination | Product | Pt/TiO₂ | Bio-based Dimethyl Glutarate | rsc.org |

| Catalytic Hydrolysis | Reactant | Cation-exchange Resin | Glutaric Acid | google.com |

| Liquid Phase Hydrogenation | Reactant | Modified Palladium Support | 1,5-Pentanediol | google.com |

| Electrochemical Fluorination | Reactant | Platinum Electrode | Monofluoro Dimethyl Glutarate | researchgate.net |

| Chemo-enzymatic CO₂ Transformation | Acyl Donor (Reactant) | Lipase (Novozym 435) | Diglycidyl Ester | nih.gov |

Environmental Chemistry and Degradation Pathways of Dimethyl Glutarate

Abiotic Degradation Mechanisms and Environmental Fate

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For dimethyl glutarate, this primarily includes reactions with light (photochemical) and water (hydrolytic).

Photochemical and Hydrolytic Decomposition Processes of Dimethyl Glutarate in Aquatic Systems

In aquatic environments, dimethyl glutarate can undergo decomposition through two primary abiotic pathways: photochemical and hydrolytic processes.

Photochemical Decomposition: This process involves the degradation of the compound due to the absorption of light energy. While specific studies on the direct photolysis of dimethyl glutarate are not extensively detailed in the provided results, the general principles of ester photochemistry suggest that it can occur. uc.pt Atmospheric phototransformation is one potential pathway for degradation. europa.eu The presence of other substances in the water can also influence this process. For instance, the degradation of some organic pollutants is affected by the presence of effluent organic matter. researchgate.net

Hydrolytic Decomposition: This is a chemical process in which a molecule of water breaks one or more chemical bonds. The hydrolysis of esters like dimethyl glutarate is significantly dependent on pH and temperature. preprints.org In one study, the hydrolysis of dimethyl glutarate was catalyzed by a strong acidic styrene-based cation exchange resin to produce glutaric acid. guidechem.comgoogle.com This reaction can achieve a high conversion rate of over 85%. guidechem.comgoogle.com Generally, the hydrolysis of esters is not considered environmentally significant at neutral pH, with estimated half-lives being quite long. atamanchemicals.com For example, the estimated hydrolysis half-life for dimethyl succinate (B1194679), a similar compound, is 2.3 years at pH 7. atamanchemicals.com However, under alkaline conditions, the rate of hydrolysis increases significantly. preprints.org

Table 1: Factors Influencing Abiotic Degradation of Dimethyl Glutarate

| Degradation Pathway | Influencing Factors | Description |

|---|---|---|

| Photochemical | Light Intensity, Wavelength, Photosensitizers | The rate and extent of degradation are dependent on the energy and amount of light exposure. Other molecules in the water can absorb light and transfer the energy, accelerating the breakdown of dimethyl glutarate. uc.ptresearchgate.net |

| Hydrolytic | pH, Temperature, Catalysts | The rate of hydrolysis is significantly faster in acidic or alkaline conditions compared to neutral pH. Higher temperatures generally increase the reaction rate. The presence of catalysts, such as certain resins, can also accelerate hydrolysis. guidechem.compreprints.orggoogle.com |

Persistence and Transformation Characteristics in Varied Environmental Matrices

The persistence of dimethyl glutarate in the environment is relatively low, as it is considered to be readily biodegradable. azonintl.comfishersci.se Its behavior can vary depending on the environmental matrix, such as soil or water.

In Soil: When released to soil, dimethyl glutarate is expected to have very high mobility. atamanchemicals.com This means it can move readily through the soil particles. Volatilization from soil surfaces is not expected to be a significant process. atamanchemicals.com

In Water: In aquatic systems, dimethyl glutarate is not expected to adsorb to suspended solids and sediment. atamanchemicals.com It is also not suspected to be an environmental toxin. ewg.org The potential for bioconcentration in aquatic organisms is considered low. atamanchemicals.com

The transformation of dimethyl glutarate under normal conditions of use is not expected to produce hazardous decomposition products. azonintl.com Thermal decomposition, however, can generate carbon monoxide and carbon dioxide. azonintl.com

Biotic Degradation Mechanisms and Bioremediation Potential

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the environmental fate of many chemicals, including dimethyl glutarate.

Microbial Metabolism and Enzyme-Mediated Pathways for Dimethyl Glutarate Degradation

Microorganisms play a crucial role in breaking down dimethyl glutarate in the environment. This process is a form of heterotrophic metabolism, where organic compounds are oxidized to obtain energy. 50webs.org The degradation is facilitated by enzymes produced by these microbes. ijcrar.com

The initial step in the microbial degradation of esters like dimethyl glutarate is typically hydrolysis, catalyzed by enzymes such as carboxylesterases. atamanchemicals.com This enzymatic hydrolysis breaks the ester bond, yielding glutaric acid and methanol (B129727). guidechem.com These smaller, simpler molecules can then be further metabolized by a wider range of microorganisms. For instance, glutaric acid can be a substrate for various metabolic pathways. frontiersin.org

Several types of enzymes, including lipases and cutinases, have been shown to degrade aliphatic polyesters, which share chemical similarities with dimethyl glutarate. nih.govresearchgate.net These enzymes act on the surface of the material, breaking it down through an erosion mechanism. nih.gov The efficiency of these enzymes can be influenced by factors such as pH, temperature, and the specific microbial strain. ijplantenviro.com

Table 2: Key Enzymes in the Biodegradation of Esters

| Enzyme Class | Function | Relevance to Dimethyl Glutarate |

|---|---|---|

| Carboxylesterases | Catalyze the hydrolysis of esters into an acid and an alcohol. atamanchemicals.com | Directly involved in the initial breakdown of dimethyl glutarate into glutaric acid and methanol. guidechem.comatamanchemicals.com |

| Lipases | A subclass of esterases that hydrolyze triglycerides. Some lipases can also degrade other esters. researchgate.net | Shown to be effective in degrading various aliphatic polyesters, suggesting potential activity against dimethyl glutarate. nih.govresearchgate.net |

| Cutinases | Enzymes that degrade cutin, a polyester (B1180765) polymer. They exhibit broad substrate specificity. nih.gov | Have demonstrated high hydrolytic activity on polyesters like poly(butylene succinate), indicating they could also degrade dimethyl glutarate. nih.gov |

Synergistic Effects of Microbial Consortia in Complete Glutarate Ester Mineralization

In natural environments, the complete breakdown (mineralization) of organic pollutants is often carried out by microbial consortia, which are communities of different microbial species. mdpi.comnih.gov These consortia can be more effective than single microbial strains for several reasons. researchgate.net

Different species within the consortium can perform different metabolic functions, creating a synergistic effect. mdpi.commdpi.com For example, one species might perform the initial hydrolysis of dimethyl glutarate, while other species consume the resulting glutaric acid and methanol. This division of labor can lead to a more rapid and complete degradation of the original pollutant. mdpi.com

Emerging Strategies for Bioremediation of Glutarate-Based Pollutants

Bioremediation is an engineered approach that utilizes the metabolic capabilities of microorganisms to clean up contaminated environments. oup.comfrontiersin.org Several strategies are being explored to enhance the bioremediation of pollutants like dimethyl glutarate.

Bioaugmentation: This strategy involves the introduction of specific microorganisms or microbial consortia with known degradation capabilities into a contaminated site. frontiersin.org This can be particularly useful when the native microbial population lacks the ability to effectively degrade the target pollutant. frontiersin.org

Biostimulation: This approach aims to stimulate the growth and activity of the indigenous microbial population by adding nutrients or electron acceptors. oup.com For glutarate-based pollutants, this could involve adding other carbon sources or essential nutrients to enhance the metabolic activity of the degrading microorganisms.

Enzyme-Mediated Degradation: Another emerging strategy is the direct application of purified enzymes to the contaminated site. ijcrar.compnnl.gov This can offer a high degree of specificity and control over the degradation process. pnnl.gov Enzymes like peroxidases and laccases have been investigated for their ability to degrade a wide range of organic pollutants. ijplantenviro.com

Genetic Engineering: Advances in genetic engineering offer the potential to develop microorganisms with enhanced degradation capabilities. frontiersin.org For example, bacteria could be engineered to improve their tolerance to acidic conditions often found in industrial waste streams, thereby enhancing their ability to degrade pollutants in such environments. frontiersin.org

Advanced Analytical and Computational Studies of Dimethyl Glutarate

State-of-the-Art Analytical Methodologies for Dimethyl Glutarate Characterization

Modern analytical chemistry offers a powerful arsenal (B13267) for the detailed investigation of dimethyl glutarate. High-resolution spectroscopy and advanced chromatographic separations are central to elucidating its structure, quantifying its presence, and monitoring its chemical transformations.

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of dimethyl glutarate and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of dimethyl glutarate, the methyl protons (CH₃) attached to the oxygen atoms of the ester groups typically appear as a singlet at approximately 3.65 ppm. cecri.res.in The methylene (B1212753) group (CH₂) adjacent to the carbonyl carbons shows as a triplet around 2.38 ppm, while the central methylene group appears as a quintet near 1.93 ppm, with the multiplicity arising from coupling with the adjacent methylene protons. cecri.res.in

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, with distinct signals for the carbonyl carbons, the methoxy (B1213986) carbons, and the different methylene carbons in the glutarate backbone. chemicalbook.comrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and identifying unknown volatile chemicals in various samples, including medical masks where dimethyl glutarate has been detected. exlibrisgroup.comnih.gov It provides a highly accurate mass measurement, which aids in the confirmation of the molecular formula (C₇H₁₂O₄ for dimethyl glutarate). nist.gov In fragmentation analysis, characteristic ions are observed, such as the M-CO₂Me ion (m/e 101) from dimethyl glutarate, which can undergo further fragmentation. rsc.org

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in dimethyl glutarate. nih.govchemicalbook.com The FTIR spectrum of dimethyl glutarate is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups. cecri.res.in Additionally, C-O stretching vibrations are also prominent. rsc.org These spectral features are crucial for confirming the presence of the ester functionalities and for monitoring reactions involving these groups. cecri.res.inrsc.org

A study on the electrochemical fluorination of dimethyl glutarate utilized FTIR, GC/MS, and NMR to characterize the resulting monofluoro dimethyl glutarate, demonstrating the synergy of these techniques in analyzing its derivatives. cecri.res.in

Table 1: Key Spectroscopic Data for Dimethyl Glutarate

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Methyl protons (~3.65 ppm, singlet), Methylene protons adjacent to C=O (~2.38 ppm, triplet), Central methylene protons (~1.93 ppm, quintet) | cecri.res.in |

| ¹³C NMR | Distinct signals for carbonyl, methoxy, and methylene carbons | chemicalbook.comrsc.org |

| HRMS | Accurate mass determination for C₇H₁₂O₄, characteristic fragmentation patterns | exlibrisgroup.comnih.govnist.govrsc.org |

| FTIR | Strong C=O stretching vibration (ester), C-O stretching vibrations | cecri.res.innih.govchemicalbook.comrsc.org |

Chromatographic techniques are fundamental for separating dimethyl glutarate from complex mixtures, monitoring reaction progress, and assessing product purity. puritech.be

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used method for the analysis of volatile compounds like dimethyl glutarate. analytice.comresearchgate.net It is employed for quantitative analysis in various applications, including the determination of dimethyl glutarate in air samples. analytice.comosha.gov The method typically involves collecting the analyte on a sorbent tube, followed by thermal desorption or solvent extraction and injection into the GC system. osha.gov GC-FID offers high precision, accuracy, and sensitivity for the quantification of dimethyl glutarate. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comleco.com This technique uses two columns with different stationary phases, providing greater resolution for complex samples. sepsolve.com GCxGC is particularly valuable for resolving co-eluting peaks and identifying trace components in intricate matrices, which can be crucial for detailed purity analysis of dimethyl glutarate and its reaction products. leco.comshimadzu.comazom.comgcms.cz

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another versatile technique for the analysis of dimethyl glutarate. sielc.comvscht.cz Reverse-phase HPLC methods have been developed for the separation of dimethyl glutarate using a mobile phase typically consisting of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. nih.govsielc.com LC is scalable and can be used for both analytical and preparative separations to isolate impurities. sielc.com

Table 2: Chromatographic Methods for Dimethyl Glutarate Analysis

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| GC-FID | Quantitative analysis, air monitoring | High precision, sensitivity, and accuracy | analytice.comresearchgate.netosha.govnih.gov |

| GCxGC | High-resolution separation of complex mixtures | Enhanced peak capacity and resolution | sepsolve.comleco.comshimadzu.comazom.comgcms.cz |

| LC/HPLC | Purity analysis, preparative separation | Versatile, scalable, compatible with MS detection | nih.govsielc.comvscht.cz |

Advanced optical spectroscopy techniques enable the real-time, in-situ monitoring of chemical reactions involving glutarates. These methods provide valuable kinetic and mechanistic information without the need for sample extraction.

Transmission Fourier-Transform Infrared (FTIR) Spectroscopy has been used to study the heterogeneous interactions and transformations of dibasic esters, such as dimethyl succinate (B1194679) (a close analog of dimethyl glutarate), on indoor-relevant surfaces like silica (B1680970) (SiO₂) and rutile (TiO₂). rsc.org By monitoring changes in the vibrational spectra, researchers can observe adsorption, desorption, and surface reactions in real-time. For instance, studies have shown that dimethyl succinate can interact with surface hydroxyl groups via hydrogen bonding and can undergo reactions on TiO₂ surfaces to form adsorbed succinate and methanol (B129727). rsc.org These in-situ FTIR studies provide molecular-level insights into the fate of glutarate esters in various environments.

Advanced Chromatographic Separations: Gas Chromatography-Flame Ionization Detection (GC-FID), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Liquid Chromatography (LC) for Reaction Monitoring and Product Purity Analysis

Theoretical and Computational Chemistry Approaches Applied to Dimethyl Glutarate

Theoretical and computational chemistry methods complement experimental studies by providing a molecular-level understanding of the structure, properties, and reactivity of dimethyl glutarate.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. chemrevlett.comresearchgate.netchemrevlett.com DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of dimethyl glutarate.

Predict Spectroscopic Properties: Calculate vibrational frequencies (for comparison with FTIR and Raman spectra) and NMR chemical shifts, which aids in the interpretation of experimental spectra.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity. chemrevlett.com

Elucidate Reaction Mechanisms: Model the pathways of chemical reactions involving dimethyl glutarate, such as hydrolysis or transesterification, by calculating the energies of reactants, transition states, and products.

For example, DFT has been used to study the adsorption of related molecules like dimethyl fumarate (B1241708) on various surfaces, providing insights into interaction energies and sensing capabilities which are transferable to understanding the interactions of dimethyl glutarate. chemrevlett.comchemrevlett.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of the behavior of dimethyl glutarate in the liquid state or in solution. nih.gov Applications of MD simulations for dimethyl glutarate include:

Studying Condensed Phase Properties: Simulating the liquid state to understand properties like density, viscosity, and diffusion coefficients.

Investigating Intermolecular Interactions: Analyzing the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between dimethyl glutarate molecules and with other molecules, such as solvents or reactants. This is crucial for understanding its behavior in mixtures and as a solvent itself.

Modeling Interfaces: Simulating the behavior of dimethyl glutarate at interfaces, for example, with a solid surface or in a multiphase system.

Systematic frameworks for parameterizing post-translationally modified amino acids in MD simulations, which include ester groups similar to those in dimethyl glutarate, highlight the capability to accurately model such molecules. plos.org Constant-pH MD simulations, while complex, can also be adapted to study systems where protonation states of related dicarboxylic acids might be relevant. nih.gov

Molecular Docking Studies to Investigate Glutarate Derivative Interactions with Biochemical Targets (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interactions between ligands, such as derivatives of glutarate, and their macromolecular targets at an atomic level. d-nb.info By simulating the binding process, researchers can gain insights into the molecular basis of biological processes and guide the design of new compounds. d-nb.infoinnovareacademics.in

In the context of glutarate derivatives, molecular docking studies have been employed to explore their potential interactions with various non-clinical biochemical targets. For instance, research into novel glutarate derivatives has suggested potential antibacterial and anti-Alzheimer activities based on their predicted interactions with different proteins. tandfonline.com Similarly, studies on compounds structurally related to glutarate, such as N-substituted pyridazine-3-carboxamide (B1582110) derivatives, have been conducted to evaluate their affinity for glutamate (B1630785) receptors, which are crucial targets in the central nervous system. A high degree of affinity was predicted for these derivatives with group III metabotropic glutamate receptors (mGluR8) and ionotropic NMDA receptors (GluN2B). nih.govresearchgate.net The binding energies for mGluR8 were found to range from -5.0 to -8.7 kcal/mol, and for NMDA GluN2B receptors, they ranged from -8.7 to -11.6 kcal/mol. nih.govresearchgate.net

Further computational studies have explored the interactions of various derivatives with other significant biochemical targets. A study on a new succinimide (B58015) derivative identified its binding affinities for the human beta2-adrenergic G protein-coupled receptor and T-type calcium channels, with binding energies of -7.89 kcal/mol and -7.07 kcal/mol, respectively. mdpi.com Such studies are crucial for prioritizing compounds for further experimental testing by predicting their likelihood of binding effectively to a target protein. d-nb.info

The following table summarizes the findings from various molecular docking studies on glutarate-related derivatives and their interactions with non-clinical biochemical targets.

Table 1: Molecular Docking of Glutarate-Related Derivatives with Biochemical Targets This table is interactive. You can sort and filter the data by clicking on the headers.

| Ligand Class | Biochemical Target | Predicted Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|---|

| N-substituted Pyridazine Derivatives | Metabotropic Glutamate Receptor 8 (mGluR8) | -5.0 to -8.7 | Neurological Disorders |

| N-substituted Pyridazine Derivatives | Ionotropic NMDA Receptor (GluN2B) | -8.7 to -11.6 | Neurological Disorders |

| Succinimide Derivative | Human Beta2-Adrenergic G Protein-Coupled Receptor | -7.89 | Cardioprotection |

| Succinimide Derivative | Calcium Channel T-type | -7.07 | Cardioprotection |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Chemical Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.org This approach is a cornerstone of rational drug design, as it allows for the prediction of the activity of new chemical entities, thereby guiding the optimization of lead compounds for improved efficacy and desired properties. tandfonline.comnih.gov QSAR models are built by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed biological activities. pensoft.net

While specific QSAR models for dimethyl glutarate are not extensively documented in publicly available literature, robust models have been developed for the broader class of carboxylic acid esters (CAEs), which includes dimethyl glutarate. One such study developed QSARs to predict the base-catalyzed hydrolysis rate constants of CAEs using a multiple linear regression (MLR) approach. tandfonline.comnih.govresearchgate.net This is environmentally relevant for predicting the persistence of such compounds. The most significant molecular descriptors identified in these models include pKa, electronegativity, charge density, and various steric parameters. tandfonline.comnih.govresearchgate.net The resulting models demonstrated high accuracy in both internal and external validation, with squared correlation coefficients (r²) values of 0.93 and root mean square error (RMSE) values between 0.41 and 0.45 for the CAE class. tandfonline.comnih.gov

In the context of designing bioactive molecules, QSAR studies have been extensively applied to ligands targeting glutamate receptors, which are structurally and functionally related to glutarate. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for inhibitors of the metabotropic glutamate receptor 5 (mGluR5). nih.gov One such atom-based 3D-QSAR model for thieno[2,3-b]pyridine (B153569) derivatives showed high predictive power, with a training set r² of 0.84 and a test set Q² of 0.74. nih.gov These models help to visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing a clear path for structural modifications to enhance binding affinity. tandfonline.com

The table below outlines key aspects of relevant QSAR models developed for compound classes related to dimethyl glutarate.

Table 2: QSAR Models for Rational Chemical Design This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Predicted Activity/Property | Key Descriptors | Statistical Validation |

|---|---|---|---|

| Carboxylic Acid Esters (CAEs) | Base-Catalyzed Hydrolysis Rate | pKa, Electronegativity, Charge Density, Steric Parameters | r² = 0.93, RMSE = 0.41-0.45 tandfonline.comnih.gov |

| Thieno[2,3-b]pyridines | mGluR5 Inhibition | Pharmacophore-based (AARRR) | r² = 0.84, Q² = 0.74, Pearson-R = 0.94 nih.gov |

| Triazafluorenone Derivatives | mGluR1 Inhibition | Molecular Field Analysis (MFA), Receptor Surface Analysis (RSA) | MFA: r² = 0.908, r²cv = 0.707 nih.gov |

| Glutathione Derivatives | Antiprotozoal Activity | Hydrophobicity (log P), Steric Factors (Es) | r² = 0.84 acs.org |

Industrial Process Optimization and Engineering for Dimethyl Glutarate Production and Utilization

Process Intensification and Economic Analysis of Dimethyl Glutarate Synthesis

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. For dimethyl glutarate production, which is often part of the synthesis of dibasic esters (DBE), process intensification offers significant advantages. researchgate.net One of the most effective strategies is the use of reactive distillation (RD), which combines chemical reaction and separation into a single unit. researchgate.netscispace.com This approach is particularly beneficial for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (water) drives the reaction toward completion, increasing yield and reducing the need for downstream separation units. worldwidejournals.comgoogle.com

The esterification of glutaric acid with methanol (B129727) is a two-stage reversible reaction that forms monomethyl glutarate (MMG) as an intermediate. researchgate.net Reactive distillation has been demonstrated as a feasible and efficient method to produce high-purity diesters from dicarboxylic acids like glutaric acid. scispace.comresearchgate.net Challenges in the RD system for ester production include the effective removal of water and the separation of azeotropes that may form between the ester, alcohol, and water. researchgate.net Innovations to further intensify the process include reactive extractive distillation (RED), pressure-swing reactive distillation (PSRD), and coupling reactive distillation with pervaporation membranes to enhance water removal. researchgate.networldwidejournals.com

From an economic standpoint, the viability of dimethyl glutarate production is heavily influenced by feedstock costs, process efficiency, and catalyst longevity. Techno-economic analyses of similar chemical production processes, such as itaconic acid from dimethyl succinate (B1194679), highlight that feedstock cost is the largest contributor to the final product price. nih.gov Therefore, process optimizations that improve conversion and selectivity, like those achieved through advanced reactor design, directly impact economic feasibility. nih.gov A production cost analysis for dimethyl glutarate is essential for commercial planning, encompassing manufacturing processes, capital investment, and operating costs. procurementresource.com The economic potential is also tied to the feedstock source. Utilizing waste streams from other industrial processes, such as the production of adipic acid which can contain glutaric acid, presents an opportunity for valorization and improved process economics. worldwidejournals.comsphinxsai.com Furthermore, bio-based routes, for instance from glutamic acid derived from protein-rich biomass, are being explored. The significant price gap between low-cost renewable feedstocks (e.g., dried distillers grains) and the final chemical products makes such sustainable processes economically promising. rsc.org

Table 7.1.1: Key Parameters in Techno-Economic Analysis of Ester Production

| Parameter | Description | Impact on Dimethyl Glutarate Production |

| Feedstock Cost | Cost of raw materials, primarily glutaric acid and methanol. | Largest contributor to final product cost. Use of waste streams or low-cost bio-based feedstocks can significantly improve economics. nih.govrsc.org |

| Capital Investment (CAPEX) | Cost of equipment, installation, and infrastructure for the production plant. | Process intensification, such as using a single reactive distillation column instead of separate reactor and distillation units, can reduce CAPEX. researchgate.net |

| Operating Costs (OPEX) | Ongoing costs including energy, labor, catalyst replacement, and maintenance. | Energy consumption for heating and distillation is a major factor. Efficient reactor design and heat integration can lower OPEX. aidic.it |

| Product Yield & Selectivity | The efficiency of converting reactants into the desired product (DMG) versus byproducts. | Higher yield and selectivity, enhanced by optimized catalysts and reactor conditions, directly increase process profitability. nih.gov |

| Catalyst Cost & Lifespan | The expense of the catalyst and how long it remains active before needing replacement. | Use of robust, reusable heterogeneous catalysts like ion-exchange resins can reduce long-term operating costs compared to homogeneous catalysts. rsc.org |

Reaction Engineering and Reactor Design for Enhanced Selectivity and Yield in Glutarate Ester Processes

Reaction engineering is fundamental to optimizing the synthesis of dimethyl glutarate, focusing on reaction kinetics, catalyst performance, and reactor design to maximize product selectivity and yield. sphinxsai.com The esterification of glutaric acid with methanol is typically catalyzed by a strong acid. google.com While homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and can lead to corrosion. Consequently, solid acid catalysts, particularly ion-exchange resins like Amberlyst-15 and Amberlyst-35, are widely studied and used. sphinxsai.comacs.orgresearchgate.net These heterogeneous catalysts are easily separated from the product mixture, are less corrosive, and can be reused, making the process more economical and environmentally friendly.

The kinetics of the heterogeneous esterification of glutaric acid with methanol have been investigated in detail. researchgate.netuom.lkuobaghdad.edu.iq Studies show the reaction rate increases with temperature, catalyst loading, and the molar ratio of methanol to glutaric acid. sphinxsai.comresearchgate.net A kinetic model, such as the Eley-Rideal model, where the alcohol adsorbs onto the catalyst surface and reacts with the unadsorbed carboxylic acid, has been successfully applied to describe the reaction behavior. researchgate.net Understanding these kinetics is crucial for designing a reactor that operates under optimal conditions. sphinxsai.com

For reactor design, the goal is to create an environment that favors the forward reaction and simplifies product separation. sphinxsai.com As a reversible, two-stage reaction, the continuous removal of water is critical. google.comresearchgate.net This makes reactive distillation (RD) a highly suitable reactor configuration. scispace.comacs.org In an RD column, the reaction and distillation occur simultaneously in a single vessel. The solid catalyst is typically contained in structured packing within the column. scispace.com Methanol and glutaric acid are fed into the column, and as the reaction proceeds, the more volatile components (water and excess methanol) move up the column while the less volatile product, dimethyl glutarate, moves down. scispace.comworldwidejournals.com This design effectively shifts the equilibrium towards the product side, achieving high conversion of glutaric acid. researchgate.net

Table 7.2.1: Comparison of Reactor Technologies for Dimethyl Glutarate Production

| Reactor Type | Description | Advantages for DMG Production | Disadvantages |

| Batch Reactor | Reactants are charged into a stirred vessel, reaction proceeds, and products are removed at the end. | Simple to operate and control; suitable for smaller-scale production. | Lower throughput; equilibrium limitations require downstream separation of water to achieve high conversion. |

| Packed-Bed Reactor (PBR) | A tubular reactor filled with solid catalyst particles. Reactants flow through the bed and are converted. | Allows for continuous operation with a heterogeneous catalyst. researchgate.net | Can suffer from heat and mass transfer limitations; requires separate distillation unit for water removal. |

| Reactive Distillation (RD) Column | Integrates reaction and distillation in one unit. Catalyst is often part of the column packing. | High conversion due to continuous removal of water; reduced capital and operating costs; process intensification. researchgate.netscispace.com | Complex design and operation; requires careful selection of operating conditions to balance reaction and separation. worldwidejournals.com |

A conceptual design for the reactive distillation of glutaric acid with methanol over a solid acid catalyst has been shown to yield high-purity dimethyl glutarate. scispace.comsphinxsai.com The optimal design involves careful selection of parameters such as the number of stages in the column, feed locations for reactants, and the amount of catalyst loading, often optimized to minimize the total annual cost. acs.org

Integration of Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). aspentech.comemersonautomationexperts.com The integration of PAT into dimethyl glutarate production offers the potential to move from static, recipe-based manufacturing to a more dynamic and efficient process with real-time control. continuaps.com This is particularly valuable for continuous processes like reactive distillation, where maintaining optimal conditions is key to ensuring product quality and process efficiency. rsc.org

For esterification and transesterification reactions, spectroscopic methods are powerful PAT tools because they are non-destructive and can often be implemented in-line or on-line using fiber-optic probes. rsc.orgresearchgate.net This provides real-time data on the chemical composition of the reaction mixture without the need for manual sampling and time-consuming laboratory analysis. americanpharmaceuticalreview.comnih.gov

Key PAT tools applicable to DMG production include:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-line FTIR probes can monitor the concentrations of reactants (glutaric acid, methanol) and products (monomethyl glutarate, dimethyl glutarate) by tracking their characteristic infrared absorption bands. rsc.orgamericanpharmaceuticalreview.com This allows for real-time tracking of reaction kinetics and conversion. americanpharmaceuticalreview.com

Raman Spectroscopy: Like FTIR, Raman spectroscopy provides molecular vibrational information and can be used to monitor the key components in the reaction mixture. It is particularly advantageous for aqueous systems as water is a weak Raman scatterer. rsc.orgresearchgate.net

Near-Infrared (NIR) Spectroscopy: NIRS is a versatile PAT tool that can be used to monitor parameters like the concentration of esters and alcohols, as well as the water content in the reaction medium. researchgate.netamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Compact, low-field NMR spectrometers are emerging as a valuable PAT tool for reaction monitoring. thermofisher.com They provide detailed structural and quantitative information, allowing for the clear tracking of reactant consumption and product formation during esterification. thermofisher.com

Mass Spectrometry (MS): On-line mass spectrometry can be used to monitor the composition of the reaction mixture by vaporizing a small sample of the liquid stream. nih.gov

By continuously monitoring CPPs such as reactant concentrations, temperature, and pressure, manufacturers can ensure that the process remains in a state of control. americanpharmaceuticalreview.com The data from PAT analyzers can be fed into a control system to automatically adjust process parameters (e.g., feed rates, reboiler duty) to maintain the desired product quality and optimize yield, leading to reduced batch-to-batch variability, higher efficiency, and lower costs. aspentech.comemersonautomationexperts.com

Table 7.3.1: Application of PAT Tools in Dimethyl Glutarate Production

| PAT Tool | Measurement Principle | Information Provided | Implementation |

| FTIR Spectroscopy | Measures absorption of mid-infrared light by molecular bonds. | Real-time concentration of acids, alcohols, and esters. americanpharmaceuticalreview.com | In-line via Attenuated Total Reflectance (ATR) probe inserted into the reactor or process line. nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Molecular structure and concentration of reactants and products. researchgate.net | In-line via a probe immersed in the reaction stream. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural identification and quantification of all components in the mixture. thermofisher.com | On-line by flowing a sample stream through a compact spectrometer. thermofisher.com |

| Mass Spectrometry | Separates ions based on mass-to-charge ratio. | Molecular weight and concentration of volatile components. | On-line via a specialized vaporizer interface connected to the process stream. nih.gov |

Lifecycle Assessment and Sustainability Metrics for Dimethyl Glutarate Manufacturing Processes

Key impact categories typically evaluated in an LCA relevant to chemical manufacturing include: acs.org

Global Warming Potential (GWP): Greenhouse gas emissions (e.g., CO2) from energy consumption and process reactions.

Acidification Potential (AP): Emissions of substances like SOx and NOx that contribute to acid rain.

Eutrophication Potential (EP): Release of nutrients like nitrogen and phosphorus compounds into water bodies.

Fossil Fuel Depletion: Consumption of non-renewable energy sources.

Human Toxicity Potential: The potential harm to human health from exposure to chemical emissions.

The choice of feedstock has a profound influence on the sustainability profile of dimethyl glutarate. Traditional petrochemical routes for producing dicarboxylic acids can be energy-intensive and rely on fossil fuels. rsc.org In contrast, bio-based routes offer a path to improved sustainability. For example, producing glutaric acid via fermentation of renewable resources like sugars or from waste streams of biofuel production could significantly reduce the carbon footprint. acs.orgrsc.orgresearchgate.net An LCA comparing bio-based chemicals derived from glutamic acid with their petrochemical equivalents showed that in some cases, the bio-based route offered a lower environmental impact, particularly in terms of greenhouse gas emissions. acs.orgresearchgate.net

In addition to LCA, various Green Chemistry Metrics are used to assess the "greenness" of a chemical process at a more granular level. mdpi.comacs.org These metrics provide a quantitative measure of how well a synthesis aligns with the principles of green chemistry, such as waste prevention and atom economy.

Table 7.4.1: Key Green Chemistry Metrics for Dimethyl Glutarate Synthesis

| Metric | Formula | Ideal Value | Relevance to DMG Synthesis |

| Atom Economy (AE) | (MW of Products / MW of Reactants) x 100% | 100% | Measures the efficiency of converting reactant atoms into the desired product. The esterification of glutaric acid with methanol has a high theoretical atom economy, as the only byproduct is water. mdpi.com |

| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | 0 | Quantifies the amount of waste generated per unit of product. A lower E-factor signifies a greener process. mdpi.comacs.org |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | A holistic metric that includes all materials used in the process (reactants, solvents, catalyst, process water) relative to the final product mass. acs.org |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | Incorporates yield and stoichiometry, providing a more realistic measure of reaction efficiency than atom economy alone. wiley-vch.de |

By applying these metrics, different synthesis routes and process configurations for dimethyl glutarate can be compared. For example, a process using a recyclable heterogeneous catalyst in a solvent-free reactive distillation system would have a significantly lower E-Factor and PMI compared to a batch process using a homogeneous catalyst that requires neutralization and extensive solvent use for purification. The ultimate goal is to design a manufacturing process that is not only economically viable but also minimizes waste, reduces energy consumption, and utilizes renewable resources where possible. rsc.org

Future Perspectives and Research Challenges in Dimethyl Glutarate Chemistry

Development of Novel Glutarate-Based Functional Materials and Composites